molecular formula C15H12F4O2 B13434760 1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

Katalognummer: B13434760
Molekulargewicht: 300.25 g/mol
InChI-Schlüssel: WCFLGNZYOWXMSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is an organic compound with the molecular formula C15H12F4O2 It is a derivative of benzene, featuring a methoxy group and a tetrafluoro-phenylethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene typically involves the reaction of 1,1,2,2-tetrafluoro-2-phenylethanol with 1-methoxy-4-bromobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene involves its interaction with specific molecular targets. The methoxy group and the tetrafluoro-phenylethoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is unique due to the presence of the tetrafluoro-phenylethoxy group, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C15H12F4O2

Molekulargewicht

300.25 g/mol

IUPAC-Name

1-methoxy-4-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

InChI

InChI=1S/C15H12F4O2/c1-20-12-7-9-13(10-8-12)21-15(18,19)14(16,17)11-5-3-2-4-6-11/h2-10H,1H3

InChI-Schlüssel

WCFLGNZYOWXMSX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC(C(C2=CC=CC=C2)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.